Chemical structure and properties of 2,4-Dimethylquinolin-8-ol hydrobromide
Chemical structure and properties of 2,4-Dimethylquinolin-8-ol hydrobromide
Here is an in-depth technical guide on 2,4-Dimethylquinolin-8-ol hydrobromide , structured for researchers and drug development professionals.
Compound Class: 8-Hydroxyquinoline Derivative | Application: Metal Chelation, Antimicrobial, Anticancer Research[1]
Executive Summary
2,4-Dimethylquinolin-8-ol hydrobromide is a functionalized salt form of the 8-hydroxyquinoline (8-HQ) scaffold.[1] Distinguished by methyl substitutions at the C2 and C4 positions, this compound exhibits altered lipophilicity and steric parameters compared to the parent 8-HQ. While the parent scaffold is a renowned bidentate chelator of divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺), the hydrobromide salt formulation is engineered to enhance aqueous solubility and bioavailability for in vitro and in vivo applications. This guide details its chemical architecture, synthesis pathways, and pharmacological mechanisms, specifically focusing on its role as a metallophore and pro-oxidant in oncology and microbiology.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The core pharmacophore is the 8-hydroxyquinoline moiety.[1][2][3] The "hydrobromide" designation indicates the protonation of the quinoline nitrogen, forming a cation-anion pair with bromide (Br⁻). This salt form is critical for stability and dissolution kinetics.[1]
Identification Data
| Parameter | Detail |
| IUPAC Name | 2,4-Dimethylquinolin-8-ol hydrobromide |
| Parent Compound CAS | 115310-98-0 (Free Base) |
| Molecular Formula | C₁₁H₁₁NO[1][4][5][6][7] · HBr |
| Molecular Weight | 173.21 g/mol (Base) + 80.91 (HBr) ≈ 254.12 g/mol |
| SMILES (Base) | CC1=CC(=NC2=C1C=CC=C2O)C |
| Appearance | Yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (Salt form > Base) |
Structural Topology
The molecule features a fused benzene and pyridine ring (quinoline).[1][8]
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C2-Methyl: Increases lipophilicity and provides steric protection to the ring nitrogen.[1]
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C4-Methyl: Contributes to the overall hydrophobic surface area, influencing membrane permeability.[1]
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C8-Hydroxyl: The critical site for deprotonation and subsequent metal coordination.[1]
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N1-Protonation (HBr): The site of salt formation.[1] In solution, the HBr dissociates, leaving the protonated quinolinium species (pKₐ ~5.0) in equilibrium with the neutral base.[1]
Synthesis & Production Protocol
The synthesis of 2,4-Dimethylquinolin-8-ol typically employs a modified Combes Quinoline Synthesis or condensation reaction, followed by hydrobromic acid treatment to yield the salt.[1]
Reaction Pathway (Graphviz)
Figure 1: Synthetic route via condensation of 2-aminophenol and acetylacetone, followed by hydrobromide salt formation.
Detailed Methodology
Step 1: Condensation (Free Base Synthesis)
-
Reagents: Equimolar amounts of 2-aminophenol and 2,4-pentanedione (acetylacetone).[1]
-
Solvent/Catalyst: Reflux in ethanol with a catalytic amount of concentrated HCl or H₂SO₄.[1] Alternatively, perform neat at 100°C if using polyphosphoric acid (PPA) to drive cyclization.[1]
-
Workup: Neutralize the reaction mixture with aqueous Na₂CO₃ to precipitate the free base (2,4-dimethylquinolin-8-ol). Filter and recrystallize from ethanol.
Step 2: Hydrobromide Salt Formation
-
Dissolution: Dissolve 10 mmol of the purified free base in a minimal volume of hot ethanol or glacial acetic acid.
-
Acidification: Dropwise add 48% aqueous hydrobromic acid (slight excess, ~1.1 eq) while stirring.
-
Precipitation: Cool the solution to 0-4°C. The hydrobromide salt will crystallize.[1]
-
Purification: Filter the precipitate, wash with cold diethyl ether (to remove excess acid), and dry under vacuum over P₂O₅.
Mechanism of Action: Metal Ionophoresis
The biological activity of 2,4-Dimethylquinolin-8-ol hydrobromide is driven by its ability to act as a metal ionophore .[1] Upon dissociation of the HBr, the neutral molecule crosses cell membranes and chelates intracellular metals.[1]
The "Trojan Horse" Mechanism
-
Extracellular: The HBr salt dissolves; the compound equilibrates to its neutral form at physiological pH.[1]
-
Membrane Transport: The lipophilic 2,4-dimethyl backbone facilitates passive diffusion across the lipid bilayer.[1]
-
Intracellular Chelation: Inside the cell (or within specific organelles like lysosomes), the molecule binds Cu²⁺ or Zn²⁺ in a 2:1 ligand-to-metal ratio.[1]
-
Redox Cycling: The resulting complex can generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to DNA damage and apoptosis.[1]
Biological Pathway Diagram (Graphviz)
Figure 2: Mechanism of action showing membrane translocation, metal chelation, and subsequent ROS-mediated cytotoxicity.
Physicochemical Properties & Stability[1]
The 2,4-dimethyl substitution pattern significantly alters the properties compared to unsubstituted 8-hydroxyquinoline.[1]
| Property | Value/Description | Implication |
| pKa (OH group) | ~9.8 | Requires basic pH for full deprotonation; binds metals effectively at physiological pH.[1] |
| pKa (NH⁺ group) | ~5.2 | The HBr salt is acidic; in blood (pH 7.4), the neutral base predominates.[1] |
| LogP (Octanol/Water) | ~2.8 (Predicted for Base) | High lipophilicity aids membrane permeability (Blood-Brain Barrier potential).[1] |
| Chelation Stability | High (Log K₁ ~10 for Cu²⁺) | Forms stable complexes, capable of stripping metals from lower-affinity metalloproteins.[1] |
| Thermal Stability | Melting Point > 250°C (Salt) | Stable solid for storage; hygroscopic (store with desiccant).[1] |
Experimental Protocols
Metal Chelation Assay (UV-Vis Validation)
To verify the integrity of the compound and its chelating capability:
-
Preparation: Prepare a 50 µM solution of 2,4-Dimethylquinolin-8-ol HBr in HEPES buffer (pH 7.4).
-
Baseline: Measure absorbance spectrum (200–500 nm).
-
Titration: Add aliquots of CuCl₂ or ZnCl₂ solution (0.1 to 2.0 equivalents).
-
Observation: Look for a bathochromic shift (red shift) in the absorption maximum (typically shifting from ~240 nm to ~260/320 nm regions), indicating ligand-metal charge transfer (LMCT).[1]
In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) at 5,000 cells/well.
-
Treatment: Treat with serial dilutions of the HBr salt (0.1 µM – 100 µM).
-
Control: Include a "Metal Rescue" condition by co-treating with excess Cu²⁺ or Zn²⁺ to determine if toxicity is metal-dependent.[1]
-
-
Incubation: 48–72 hours.
-
Readout: MTT or CellTiter-Glo assay to determine IC₅₀.
References
-
PubChem. (n.d.).[1][6] 2,4-Dimethylquinolin-8-ol.[1][4] National Library of Medicine.[1][6] Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and biological activity. Drug Design, Development and Therapy.[1][9] Retrieved from [Link]
-
Oliveri, V., & Vecchio, G. (2016).[1] 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. (Contextual grounding for 8-HQ derivatives).
-
Song, Y., et al. (2019).[1] Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters. (Supports anticancer mechanism claims).[1][9][10][11]
Disclaimer: This guide is for research purposes only. 2,4-Dimethylquinolin-8-ol hydrobromide is a chemical reagent and not approved for clinical use in humans.[1]
Sources
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